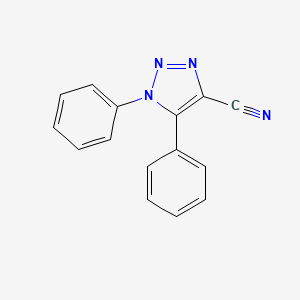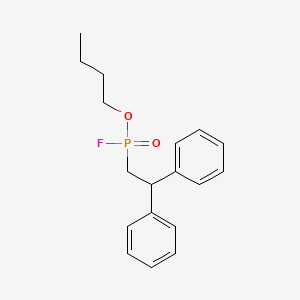![molecular formula C13H16N6S B14395072 N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-ethylmethanimidamide CAS No. 88540-63-0](/img/structure/B14395072.png)
N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-ethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-ethylmethanimidamide is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring and a phenyl group, making it a subject of interest for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-ethylmethanimidamide typically involves the reaction of 2-aminothiazole with an appropriate phenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-ethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-ethylmethanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an H2-receptor antagonist for treating gastrointestinal disorders
Mechanism of Action
The mechanism of action of N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-ethylmethanimidamide involves its interaction with specific molecular targets. For instance, as an H2-receptor antagonist, it binds to histamine H2 receptors, blocking the action of histamine and thereby reducing gastric acid secretion. This makes it effective in treating conditions like peptic ulcers and gastroesophageal reflux disease .
Comparison with Similar Compounds
Similar Compounds
Famotidine: Another H2-receptor antagonist with a similar structure and mechanism of action.
Ranitidine: Also an H2-receptor antagonist but with a different chemical structure.
Cimetidine: Another compound in the same class with a distinct structure and slightly different pharmacological profile.
Uniqueness
N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-ethylmethanimidamide is unique due to its specific thiazole and phenyl group arrangement, which contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and medical applications .
Properties
CAS No. |
88540-63-0 |
|---|---|
Molecular Formula |
C13H16N6S |
Molecular Weight |
288.37 g/mol |
IUPAC Name |
N-[3-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]phenyl]-N'-ethylmethanimidamide |
InChI |
InChI=1S/C13H16N6S/c1-2-16-8-17-10-5-3-4-9(6-10)11-7-20-13(18-11)19-12(14)15/h3-8H,2H2,1H3,(H,16,17)(H4,14,15,18,19) |
InChI Key |
PADPJXQJDVBXQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN=CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


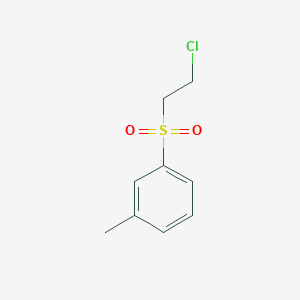

![4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14395012.png)
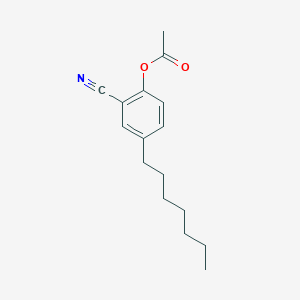

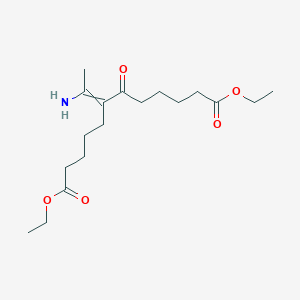
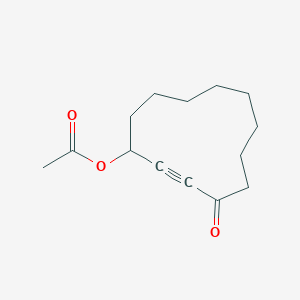

![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)

![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
